molecular formula C17H28ClNO B1397697 3-((4-(tert-Pentyl)phenoxy)methyl)piperidine hydrochloride CAS No. 1220029-25-3

3-((4-(tert-Pentyl)phenoxy)methyl)piperidine hydrochloride

Cat. No.: B1397697
CAS No.: 1220029-25-3
M. Wt: 297.9 g/mol
InChI Key: ULLXQNFEFRKTGK-UHFFFAOYSA-N
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Description

3-((4-(tert-Pentyl)phenoxy)methyl)piperidine hydrochloride is a chemical compound with the molecular formula C₁₇H₂₈ClNO. It is known for its unique structure, which includes a piperidine ring substituted with a phenoxy group containing a tert-pentyl chain. This compound is used in various scientific research applications due to its distinctive chemical properties .

Scientific Research Applications

3-((4-(tert-Pentyl)phenoxy)methyl)piperidine hydrochloride is used in various scientific research fields, including:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((4-(tert-Pentyl)phenoxy)methyl)piperidine hydrochloride typically involves the reaction of 4-(tert-pentyl)phenol with piperidine in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The hydrochloride salt is then formed by treating the free base with hydrochloric acid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The final product is purified using standard techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

3-((4-(tert-Pentyl)phenoxy)methyl)piperidine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3-((4-(tert-Pentyl)phenoxy)methyl)piperidine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 3-{[4-(tert-Butyl)phenoxy]methyl}piperidine hydrochloride
  • 3-{[4-(tert-Amyl)phenoxy]methyl}piperidine hydrochloride

Uniqueness

3-((4-(tert-Pentyl)phenoxy)methyl)piperidine hydrochloride is unique due to the presence of the tert-pentyl group, which imparts distinct steric and electronic properties. This makes it different from similar compounds with other alkyl groups, affecting its reactivity and interactions with biological targets .

Properties

IUPAC Name

3-[[4-(2-methylbutan-2-yl)phenoxy]methyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27NO.ClH/c1-4-17(2,3)15-7-9-16(10-8-15)19-13-14-6-5-11-18-12-14;/h7-10,14,18H,4-6,11-13H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULLXQNFEFRKTGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)C1=CC=C(C=C1)OCC2CCCNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1220029-25-3
Record name Piperidine, 3-[[4-(1,1-dimethylpropyl)phenoxy]methyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220029-25-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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